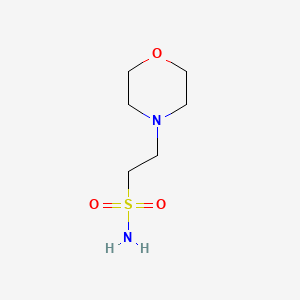

2-(Morpholin-4-yl)ethane-1-sulfonamide

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propriétés

IUPAC Name |

2-morpholin-4-ylethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FLTFNDWATZHOMG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCS(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14N2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the fundamental properties of 2-(Morpholin-4-yl)ethane-1-sulfonamide. The document collates available physicochemical data, outlines a plausible experimental protocol for its synthesis and purification, and discusses its potential, though largely unexplored, biological significance. This guide is intended to serve as a foundational resource for researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development who may encounter this compound, either as a synthetic byproduct or as a potential scaffold for new molecular entities.

Introduction

This compound is an organic compound featuring a morpholine (B109124) ring connected via an ethyl bridge to a sulfonamide group. While not extensively studied, its structural motifs—the sulfonamide functional group and the morpholine heterocycle—are prevalent in a wide array of biologically active molecules. The sulfonamide group is a cornerstone of various pharmaceuticals, including antibacterial, and anti-inflammatory agents. The morpholine ring is a common substituent in medicinal chemistry, often used to improve the pharmacokinetic properties of drug candidates.

Primarily, this compound is documented in the chemical literature as a byproduct in the synthesis of diazo compounds.[1] Its own biological activities and potential applications remain largely uncharacterized. This guide aims to consolidate the known information and provide a theoretical framework for its further investigation.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below. It is important to note that while some data are available from chemical suppliers and databases, experimentally determined values for properties such as melting and boiling points are not consistently reported in the reviewed literature.

| Property | Value | Source |

| IUPAC Name | This compound | N/A |

| Synonyms | 4-Morpholineethanesulfonamide | [1] |

| CAS Number | 4945-80-6 | [1] |

| Molecular Formula | C₆H₁₄N₂O₃S | [1] |

| Molecular Weight | 194.25 g/mol | N/A |

| Appearance | Solid | [1] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and PBS (pH 7.2) (1-10 mg/ml). Slightly soluble in Ethanol (0.1-1 mg/ml). | [1] |

| pKa | Not experimentally determined for the sulfonamide. The related 2-(N-Morpholino)ethanesulfonic acid (MES) has a pKa of approximately 6.15 at 20°C. | [2] |

| Melting Point | Not experimentally determined. | N/A |

| Boiling Point | Not experimentally determined. | N/A |

Experimental Protocols

Proposed Synthesis

A common method for the synthesis of sulfonamides involves the reaction of a sulfonyl chloride with an amine. In this case, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride would be reacted with ammonia (B1221849). The precursor, 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride, can be synthesized from 2-morpholinoethanamine.

Step 1: Synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride

-

Reactants: 2-morpholinoethanamine, sodium nitrite (B80452), hydrochloric acid, sulfur dioxide, and a copper(II) chloride catalyst.

-

Procedure:

-

Diazotize 2-morpholinoethanamine with sodium nitrite and hydrochloric acid at a low temperature (0-5 °C) to form the corresponding diazonium salt.

-

In a separate vessel, prepare a solution of sulfur dioxide in a suitable solvent (e.g., acetic acid) and add copper(II) chloride as a catalyst.

-

Slowly add the cold diazonium salt solution to the sulfur dioxide solution. The sulfonyl chloride is formed through a Sandmeyer-type reaction.

-

After the reaction is complete, the mixture is typically extracted with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

The organic layer is washed, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride.

-

Step 2: Synthesis of this compound

-

Reactants: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride and concentrated aqueous ammonia.

-

Procedure:

-

Dissolve the crude 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride in a suitable inert solvent (e.g., tetrahydrofuran (B95107) or dichloromethane).

-

Cool the solution in an ice bath.

-

Slowly add an excess of concentrated aqueous ammonia with vigorous stirring.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, which can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture can be worked up by adding water and extracting the product with an organic solvent.

-

The combined organic extracts are washed, dried, and concentrated to give the crude this compound.

-

Purification

The crude product can be purified using standard laboratory techniques.

-

Recrystallization: This is an effective method for purifying solid organic compounds.

-

Dissolve the crude sulfonamide in a minimal amount of a hot solvent in which it is sparingly soluble at room temperature (e.g., ethanol-water mixture).

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

-

Collect the purified crystals by vacuum filtration and wash with a small amount of the cold solvent.

-

Dry the crystals under vacuum.

-

-

Column Chromatography: If recrystallization is not sufficient, silica (B1680970) gel column chromatography can be employed.

-

A suitable eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) would be determined by TLC analysis.

-

The crude product is loaded onto the column and eluted with the chosen solvent system to separate the desired compound from impurities.

-

Mandatory Visualizations

Proposed Synthetic Workflow

References

In-Depth Technical Guide to the Structure Elucidation of 2-(Morpholin-4-yl)ethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure, synthesis, and characterization of 2-(Morpholin-4-yl)ethane-1-sulfonamide. While this compound is noted as a byproduct in certain chemical reactions, detailed academic studies on its direct synthesis and biological activity are not extensively published. This document consolidates available information and presents a putative synthetic route and predicted analytical data based on established chemical principles and spectroscopic data from analogous structures. This guide is intended to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this and related morpholino-sulfonamide compounds.

Introduction

This compound is a chemical entity featuring a morpholine (B109124) ring connected via an ethyl bridge to a sulfonamide functional group. Its chemical formula is C₆H₁₄N₂O₃S, with a molecular weight of approximately 194.25 g/mol [1]. The presence of both the morpholine moiety, a common scaffold in medicinal chemistry, and the sulfonamide group, a well-established pharmacophore, suggests potential for biological activity. This compound has been identified as a byproduct in the synthesis of diazo compounds, indicating its chemical stability[2]. The structural elucidation of such molecules is critical for understanding their chemical properties and exploring their potential in drug discovery and development.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a saturated six-membered morpholine ring, with the nitrogen atom linked to an ethanesulfonamide (B75362) chain.

Key Structural Features:

-

Morpholine Ring: A heterocyclic amine that often imparts favorable pharmacokinetic properties to drug candidates.

-

Sulfonamide Group (-SO₂NH₂): A functional group known for a wide range of biological activities, including antimicrobial and diuretic effects.

-

Ethyl Linker: A two-carbon chain connecting the morpholine and sulfonamide moieties.

A diagram of the chemical structure is presented below.

Predicted Physicochemical Properties

| Property | Value |

| Molecular Formula | C₆H₁₄N₂O₃S |

| Molecular Weight | 194.25 g/mol |

| XLogP3 | -1.5 |

| Hydrogen Bond Donor Count | 2 |

| Hydrogen Bond Acceptor Count | 4 |

| Rotatable Bond Count | 3 |

Data predicted using computational models.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Synthesis of 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride (Intermediate)

This intermediate can be synthesized from the corresponding sulfonic acid or its salt.

Experimental Protocol:

-

Reactants: Sodium 2-morpholinoethanesulfonate and a chlorinating agent (e.g., phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂)).

-

Procedure:

-

In a fume hood, suspend sodium 2-morpholinoethanesulfonate in an inert solvent such as dichloromethane (B109758) or chloroform.

-

Cool the suspension in an ice bath.

-

Slowly add the chlorinating agent (e.g., PCl₅) portion-wise, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture carefully onto crushed ice to quench the excess chlorinating agent.

-

Separate the organic layer, wash with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.

-

Synthesis of this compound (Final Product)

The final product is obtained by the amination of the sulfonyl chloride intermediate.

Experimental Protocol:

-

Reactants: 2-(Morpholin-4-yl)ethane-1-sulfonyl chloride and concentrated aqueous ammonia.

-

Procedure:

-

Dissolve the crude 2-(morpholin-4-yl)ethane-1-sulfonyl chloride in a suitable solvent like tetrahydrofuran (B95107) (THF) or acetone.

-

Cool the solution in an ice bath.

-

Add an excess of cold, concentrated aqueous ammonia dropwise with vigorous stirring.

-

Stir the reaction mixture at room temperature for several hours.

-

Remove the solvent under reduced pressure.

-

The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to afford pure this compound.

-

Structure Elucidation and Characterization Data

The structure of the synthesized compound would be confirmed using a combination of spectroscopic techniques. Below are the predicted data based on the known spectral characteristics of morpholine and sulfonamide-containing compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 6.80 | s | 2H | -SO₂NH₂ |

| ~ 3.60 | t, J = 4.8 Hz | 4H | -O-CH₂ -CH₂-N- |

| ~ 3.15 | t, J = 6.4 Hz | 2H | -CH₂ -SO₂NH₂ |

| ~ 2.70 | t, J = 6.4 Hz | 2H | -N-CH₂ -CH₂-SO₂NH₂ |

| ~ 2.50 | t, J = 4.8 Hz | 4H | -O-CH₂-CH₂ -N- |

Table 2: Predicted ¹³C NMR Data (100 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Assignment |

| ~ 66.0 | -O-C H₂-CH₂-N- |

| ~ 53.5 | -N-C H₂-CH₂-SO₂NH₂ |

| ~ 52.0 | -O-CH₂-C H₂-N- |

| ~ 50.0 | -C H₂-SO₂NH₂ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Strong, Broad | N-H stretching (sulfonamide) |

| 2950-2800 | Medium | C-H stretching (aliphatic) |

| 1350-1310 | Strong | Asymmetric SO₂ stretching |

| 1160-1120 | Strong | Symmetric SO₂ stretching |

| 1115-1085 | Strong | C-O-C stretching (morpholine) |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data (ESI+)

| m/z | Assignment |

| 195.08 | [M+H]⁺ |

| 217.06 | [M+Na]⁺ |

| 114.09 | [M - SO₂NH₂]⁺ |

| 86.08 | [Morpholine - H]⁺ |

Potential Biological Significance and Signaling Pathways

While no specific biological activity has been reported for this compound, its structural components are present in numerous biologically active molecules. Sulfonamides are known to inhibit various enzymes, such as carbonic anhydrases and dihydrofolate synthase. The morpholine ring is often incorporated into drug candidates to improve their pharmacological properties.

Given these features, it is plausible that this compound could interact with various biological targets. A hypothetical signaling pathway that could be modulated by a molecule of this class is the Carbonic Anhydrase inhibition pathway, which is relevant in conditions like glaucoma and certain types of cancer.

Conclusion

This technical guide provides a detailed, albeit partially predictive, elucidation of the structure of this compound. The proposed synthetic route and the predicted spectroscopic data offer a solid foundation for the practical synthesis and characterization of this compound. While its biological role remains to be investigated, the presence of key pharmacophores suggests that it could be a valuable starting point for medicinal chemistry programs. Further research is warranted to explore its synthesis, confirm its structure through empirical data, and evaluate its potential biological activities.

References

Unraveling the Enigma: The Pharmacological Profile of 2-(Morpholin-4-yl)ethane-1-sulfonamide

A comprehensive review of existing scientific literature reveals a significant gap in the understanding of the specific mechanism of action for 2-(Morpholin-4-yl)ethane-1-sulfonamide. This compound is predominantly documented as a byproduct in the chemical synthesis of diazo compounds, with a notable absence of in-depth pharmacological studies to elucidate its biological targets and signaling pathways. [1][2][3]

While the core focus of this guide was to provide a detailed technical overview of this compound's mechanism of action, the available data is insufficient to construct a comprehensive pharmacological profile. Research into its potential as a therapeutic agent is not publicly available, and therefore, quantitative data on its efficacy, such as IC50 or Ki values, remains unpublished. Similarly, detailed experimental protocols for assessing its biological activity are not described in the current body of scientific literature.

The Broader Context: The Sulfonamide Class of Compounds

To provide a contextual framework, it is pertinent to discuss the well-established mechanism of action for the broader class of sulfonamide-containing drugs. Many sulfonamides are known for their antimicrobial properties.[4] These compounds typically act as competitive inhibitors of the enzyme dihydropteroate (B1496061) synthetase (DHPS), which is crucial for the synthesis of folic acid in bacteria.[4] By mimicking the natural substrate, para-aminobenzoic acid (PABA), sulfonamides block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is essential for DNA and RNA synthesis. This disruption of folic acid metabolism ultimately inhibits bacterial growth and replication.[4]

It is critical to emphasize that this is a general mechanism for a class of compounds and there is no evidence to suggest that this compound acts as an antibacterial agent or inhibits the folic acid synthesis pathway.

Limited Insights and Future Directions

One source suggests that this compound has been investigated for its potential as an enzyme inhibitor.[5] The proposed, though unverified, mechanism involves the compound binding to the active site of specific, yet unnamed, enzymes. This binding could potentially block substrate access and prevent catalytic activity, thereby modulating cellular functions.[5] However, the absence of specific target enzymes or detailed biochemical assays in the public domain makes it impossible to validate or expand upon this claim.

The following diagram illustrates a hypothetical and generalized workflow for investigating the mechanism of action of a novel compound like this compound, should such research be undertaken in the future.

References

potential biological targets of morpholine sulfonamides

An In-depth Technical Guide to the Biological Targets of Morpholine (B109124) Sulfonamides for Researchers, Scientists, and Drug Development Professionals.

This guide provides a comprehensive overview of the known biological targets of morpholine sulfonamides, a chemical scaffold of significant interest in medicinal chemistry. The versatility of the morpholine ring, combined with the sulfonamide functional group, has led to the development of potent and selective modulators of various enzymes and ion channels. This document details the quantitative data for these interactions, the experimental protocols used to determine them, and the signaling pathways in which these targets are involved.

Enzyme Inhibitors

Morpholine sulfonamides have been extensively investigated as inhibitors of several key enzymes implicated in human diseases.

Gamma-Secretase (γ-Secretase)

Gamma-secretase is an intramembrane protease complex centrally involved in the amyloidogenic processing of the amyloid precursor protein (APP). Inhibition of γ-secretase is a major therapeutic strategy for Alzheimer's disease, as it reduces the production of the neurotoxic amyloid-β (Aβ) peptides.

Quantitative Data: Inhibition of γ-Secretase by Morpholine N-Arylsulfonamides

| Compound | Description | Aβ40 Inhibition IC50 (nM) | Reference |

| 1 | 2,6-disubstituted morpholine N-arylsulfonamide | 7 | [1] |

| 2 | Orally active morpholine N-arylsulfonamide | Potent (specific value not in abstract) | [1] |

Experimental Protocol: γ-Secretase Activity Assay

This protocol describes a cell-free assay to measure the activity of γ-secretase and the inhibitory potential of test compounds.

Materials:

-

Cell line overexpressing APP (e.g., HEK293-APP).

-

Cell lysis buffer (e.g., CHAPSO-containing buffer).

-

Fluorogenic γ-secretase substrate (e.g., a peptide sequence spanning the APP cleavage site flanked by a fluorophore like EDANS and a quencher like DABCYL).

-

Test compounds (morpholine sulfonamides) dissolved in DMSO.

-

Known γ-secretase inhibitor (e.g., L-685,458) as a positive control.

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Membrane Preparation: Harvest cells overexpressing APP and prepare membrane fractions by homogenization and differential centrifugation.

-

Solubilization: Solubilize the membrane preparation with a detergent-containing buffer (e.g., CHAPSO) to extract the active γ-secretase complex.

-

Assay Setup: In a 96-well plate, add the solubilized membrane preparation, reaction buffer, and the test compound or control at various concentrations.

-

Reaction Initiation: Initiate the enzymatic reaction by adding the fluorogenic substrate.

-

Incubation: Incubate the plate at 37°C for a defined period (e.g., 1-2 hours) in the dark.

-

Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~490 nm. Cleavage of the substrate by γ-secretase separates the fluorophore and quencher, resulting in an increase in fluorescence.

-

Data Analysis: Calculate the percent inhibition for each concentration of the test compound relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve.[2][3][4][5]

Signaling Pathway: Amyloid Precursor Protein (APP) Processing

Caption: Amyloid Precursor Protein (APP) processing pathways.

Tumor Necrosis Factor-α Converting Enzyme (TACE/ADAM17)

TACE is a metalloprotease that cleaves the membrane-bound precursor of tumor necrosis factor-α (TNF-α) to release the soluble, active cytokine. As TNF-α is a key mediator of inflammation, TACE inhibitors are being investigated for the treatment of inflammatory diseases like rheumatoid arthritis.

Quantitative Data: Inhibition of TACE by Thiomorpholine Sulfonamide Hydroxamates

| Compound | Description | TACE Inhibition IC50 (nM) | MMP-13 Inhibition IC50 (nM) | Reference |

| 5h | Thiomorpholine sulfonamide hydroxamate | 3 | 120 | [6] |

| TMI-1 | 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide | 2 | >1000 (for MMP-1) | [7] |

Experimental Protocol: TACE Activity Assay

This protocol outlines a fluorometric method for measuring TACE activity.

Materials:

-

Recombinant human TACE.

-

TACE assay buffer (e.g., 25 mM Tris, 2.5 µM ZnCl2, 0.005% Brij-35, pH 9.0).

-

Fluorogenic TACE substrate (e.g., Mca-PLAQAV-Dpa-RSSSR-NH2).

-

Test compounds (thiomorpholine sulfonamides) in DMSO.

-

A broad-spectrum metalloproteinase inhibitor (e.g., GM6001) as a positive control.

-

96-well black microplate.

-

Fluorescence plate reader.

Procedure:

-

Reagent Preparation: Dilute the recombinant TACE enzyme and the fluorogenic substrate in the assay buffer to their working concentrations.

-

Assay Setup: To the wells of a 96-well plate, add the test compound or control, followed by the diluted TACE enzyme solution.

-

Reaction Initiation: Start the reaction by adding the diluted substrate solution to each well.

-

Incubation: Incubate the plate at 37°C, protected from light.

-

Kinetic Measurement: Measure the increase in fluorescence over time (e.g., every minute for 30 minutes) at an excitation wavelength of ~320 nm and an emission wavelength of ~405 nm.

-

Data Analysis: Determine the reaction rate (slope of the linear portion of the kinetic curve). Calculate the percent inhibition for each compound concentration and determine the IC50 value.[8][9][10]

Signaling Pathway: TNF-α Signaling

Caption: Simplified TNF-α signaling pathway via TNFR1.

Dihydropteroate (B1496061) Synthase (DHPS)

DHPS is a key enzyme in the bacterial folic acid synthesis pathway. Since this pathway is absent in humans, DHPS is an excellent target for antibacterial agents. Sulfonamides act as competitive inhibitors of DHPS by mimicking its natural substrate, para-aminobenzoic acid (PABA).

Quantitative Data: Antibacterial Activity of Sulfonamides

| Compound Class | Target Organism | Activity Measure | Value | Reference |

| Sulfonamides | Various bacteria | MIC | Varies widely | [11][12] |

Experimental Protocol: Dihydropteroate Synthase (DHPS) Assay

This protocol describes a coupled enzymatic assay to measure DHPS activity.

Materials:

-

Purified DHPS enzyme.

-

Substrates: p-aminobenzoic acid (PABA) and 6-hydroxymethyl-7,8-dihydropterin (B3263101) pyrophosphate (DHPP).

-

Coupling enzyme: Dihydrofolate reductase (DHFR).

-

Cofactor: NADPH.

-

Assay buffer (e.g., 50 mM HEPES, 10 mM MgCl2, pH 7.6).

-

Test compounds (sulfonamides) in DMSO.

-

96-well UV-transparent microplate.

-

Spectrophotometer.

Procedure:

-

Assay Mixture: In a 96-well plate, prepare a reaction mixture containing assay buffer, DHFR, NADPH, and the test compound or DMSO control.

-

Enzyme Addition: Add the DHPS enzyme to the mixture.

-

Reaction Initiation: Start the reaction by adding the substrates PABA and DHPP.

-

Spectrophotometric Monitoring: Immediately monitor the decrease in absorbance at 340 nm. The product of the DHPS reaction, dihydropteroate, is reduced by DHFR, oxidizing NADPH to NADP+. This oxidation leads to a decrease in absorbance at 340 nm.

-

Data Analysis: Calculate the initial reaction velocity from the linear phase of the absorbance change. Determine the percent inhibition for each compound concentration and calculate the IC50 value.[13][14]

Signaling Pathway: Bacterial Folic Acid Biosynthesis

Caption: Bacterial folic acid biosynthesis pathway.[1][15][16][17][18]

Ion Channel Modulators

Morpholine sulfonamides have also emerged as potent modulators of ion channels, particularly those involved in pain signaling.

Voltage-Gated Sodium Channel Nav1.7

Nav1.7 is a voltage-gated sodium channel preferentially expressed in peripheral sensory neurons, where it plays a critical role in the transmission of pain signals. Blockers of Nav1.7 are therefore highly sought after as potential analgesics.

Quantitative Data: Inhibition of Nav1.7 by Morpholine-Based Aryl Sulfonamides

| Compound | Description | Nav1.7 Inhibition IC50 (nM) | Nav1.5 Inhibition IC50 (µM) | Selectivity (Nav1.5/Nav1.7) | Reference | |---|---|---|---|---| | 10o | Aryl sulfonamide with tetrahydropyrrole group | 0.64 | 33.61 | >50,000 |[19] | | 10n | Aryl sulfonamide with morpholine moiety | 5.38 | >30 | >5576 |[19] | | 10p | Aryl sulfonamide with morpholine moiety | 12.47 | >30 | >2406 |[19] | | 10q | Aryl sulfonamide with morpholine moiety | 33.52 | >30 | >895 |[19] |

Experimental Protocol: Electrophysiological Assay for Nav1.7 Inhibition

This protocol describes the use of whole-cell patch-clamp electrophysiology to assess the inhibitory effect of compounds on Nav1.7 channels.

Materials:

-

Cell line stably expressing human Nav1.7 channels (e.g., HEK293 cells).

-

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

-

Micropipettes.

-

Intracellular solution (pipette solution).

-

Extracellular solution (bath solution).

-

Test compounds (morpholine sulfonamides) dissolved in the extracellular solution.

Procedure:

-

Cell Culture: Culture the Nav1.7-expressing cells on coverslips.

-

Patch-Clamp Recording:

-

Place a coverslip in the recording chamber on the microscope stage and perfuse with extracellular solution.

-

Form a high-resistance seal (gigaohm seal) between the micropipette filled with intracellular solution and the cell membrane.

-

Rupture the cell membrane to achieve the whole-cell configuration.

-

-

Voltage Protocol:

-

Hold the cell at a negative holding potential (e.g., -120 mV) where most channels are in the closed state.

-

Apply a depolarizing voltage step (e.g., to 0 mV) to elicit an inward sodium current mediated by Nav1.7 channels.

-

-

Compound Application:

-

Record baseline currents in the absence of the compound.

-

Perfuse the cell with the extracellular solution containing the test compound at a specific concentration.

-

Record the currents in the presence of the compound until a steady-state block is achieved.

-

-

Data Analysis:

Signaling Pathway: Nav1.7 in Pain Transmission

Caption: Role of Nav1.7 in the pain signaling pathway.[24][25][26][27][28]

Conclusion

The morpholine sulfonamide scaffold has proven to be a valuable starting point for the development of potent and selective modulators of a diverse range of biological targets. The examples provided in this guide, from enzymes involved in neurodegeneration and inflammation to ion channels critical for pain sensation, highlight the broad therapeutic potential of this class of compounds. The detailed experimental protocols and pathway diagrams serve as a resource for researchers in the field to further explore and optimize morpholine sulfonamides for future drug development endeavors.

References

- 1. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. resources.rndsystems.com [resources.rndsystems.com]

- 3. Development of a High-Throughput Assay for Screening of γ-Secretase Inhibitor with Endogenous Human, Mouse or Drosophila γ-Secretase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. γ-Secretase Activity Assay - Creative Bioarray CellAssay [cellassay.creative-bioarray.com]

- 6. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Identification and characterization of 4-[[4-(2-butynyloxy)phenyl]sulfonyl]-N-hydroxy-2,2-dimethyl-(3S)thiomorpholinecarboxamide (TMI-1), a novel dual tumor necrosis factor-alpha-converting enzyme/matrix metalloprotease inhibitor for the treatment of rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. resources.rndsystems.com [resources.rndsystems.com]

- 9. sigmaaldrich.com [sigmaaldrich.com]

- 10. SensoLyte® 520 TACE (a-Secretase) Activity Assay Kit Fluorimetric - 1 kit [anaspec.com]

- 11. Dihydropteroate synthase - Wikipedia [en.wikipedia.org]

- 12. Dihydropteroate Synthase (DHPS) [biology.kenyon.edu]

- 13. A rapid assay for dihydropteroate synthase activity suitable for identification of inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. The folic acid biosynthesis pathway in bacteria: evaluation of potential for antibacterial drug discovery | Scilit [scilit.com]

- 16. Utility of the Biosynthetic Folate Pathway for Targets in Antimicrobial Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. pnfs.or.kr [pnfs.or.kr]

- 19. Discovery of aryl sulfonamide-selective Nav1.7 inhibitors with a highly hydrophobic ethanoanthracene core - PMC [pmc.ncbi.nlm.nih.gov]

- 20. pubs.acs.org [pubs.acs.org]

- 21. Inhibition of NaV1.7: the possibility of ideal analgesics - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Electrophysiological Properties of Mutant Nav1.7 Sodium Channels in a Painful Inherited Neuropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 23. esrf.fr [esrf.fr]

- 24. physoc.org [physoc.org]

- 25. Sodium Channel Nav1.7 Is Essential for Lowering Heat Pain Threshold after Burn Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 26. pnas.org [pnas.org]

- 27. Mining the NaV1.7 interactome: Opportunities for chronic pain therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 28. Researchers investigate the 'pathways of pain' | NIC... [nicswell.co.uk]

An In-depth Technical Guide on 2-(Morpholin-4-yl)ethane-1-sulfonamide (CAS 4945-80-6)

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(Morpholin-4-yl)ethane-1-sulfonamide, with the CAS number 4945-80-6, is a chemical compound characterized by the presence of a morpholine (B109124) ring and a sulfonamide group. Its alternative synonym is 4-Morpholineethanesulfonamide. This document provides a comprehensive technical overview of its chemical and physical properties, a detailed experimental protocol for its synthesis as a byproduct, and a discussion of its known and potential biological significance.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in the table below. This data has been aggregated from various chemical suppliers and databases.

| Property | Value |

| CAS Number | 4945-80-6 |

| Molecular Formula | C₆H₁₄N₂O₃S |

| Molecular Weight | 194.25 g/mol |

| Appearance | Solid |

| Purity | ≥98% (as commercially available)[1] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml) and PBS (pH 7.2) (1-10 mg/ml). Slightly soluble in Ethanol (0.1-1 mg/ml).[1] |

| Storage Temperature | -20°C[1] |

| Stability | ≥ 4 years at -20°C[1] |

| SMILES | O=S(N)(CCN1CCOCC1)=O |

| InChI | InChI=1S/C6H14N2O3S/c7-12(9,10)6-3-8-1-4-11-5-2-8/h1-6H2,(H2,7,9,10) |

| InChIKey | FLTFNDWATZHOMG-UHFFFAOYSA-N |

Synthesis

This compound is primarily reported as a byproduct in the diazo transfer reaction using β-(cycloalkylamino)ethanesulfonyl azides.[1][2] The synthesis of the parent β-(morpholino)ethanesulfonyl azide (B81097) is a precursor to the reaction where the title compound is formed.

Experimental Protocol: Synthesis of β-(Morpholino)ethanesulfonyl azide and formation of this compound as a byproduct

This protocol is adapted from the work of Shafran, Y.M., Silaichev, P.S., and Bakulev, V.A. (2019).[2]

Materials:

-

2-Chloroethanesulfonyl chloride

-

Morpholine

-

Sodium azide

-

Dichloromethane (B109758) (CH₂Cl₂)

-

Water (H₂O)

-

Sodium sulfate (B86663) (Na₂SO₄)

-

Active methylene (B1212753) compound (e.g., dimedone)

-

Base (e.g., triethylamine)

-

Solvent for diazo transfer (e.g., acetonitrile)

Procedure:

Step 1: Synthesis of 2-Morpholinoethanesulfonyl chloride

-

A solution of 2-chloroethanesulfonyl chloride (1 equivalent) in dichloromethane is added dropwise to a cooled (0-5°C) solution of morpholine (2.2 equivalents) in dichloromethane.

-

The reaction mixture is stirred at room temperature for 2 hours.

-

The mixture is then washed with water, and the organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure to yield 2-morpholinoethanesulfonyl chloride.

Step 2: Synthesis of β-(Morpholino)ethanesulfonyl azide

-

To a solution of 2-morpholinoethanesulfonyl chloride (1 equivalent) in a suitable solvent, sodium azide (1.5 equivalents) is added.

-

The reaction mixture is stirred at room temperature for a specified time (e.g., 24 hours) to allow for the azide formation.

-

The progress of the reaction is monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is worked up by washing with water and brine, drying the organic layer, and removing the solvent under reduced pressure to obtain β-(morpholino)ethanesulfonyl azide.

Step 3: Diazo Transfer Reaction and Formation of this compound

-

The synthesized β-(morpholino)ethanesulfonyl azide (1 equivalent) is used as a diazo transfer agent.

-

In a typical reaction, the sulfonyl azide is reacted with an active methylene compound (e.g., dimedone, 1 equivalent) in the presence of a base (e.g., triethylamine, 1.1 equivalents) in a solvent like acetonitrile.

-

During this reaction, the desired diazo compound is formed, and This compound is generated as a water-soluble byproduct.[2][3]

-

The reaction mixture is typically purified by column chromatography. Due to its high polarity and good water solubility, the byproduct, this compound, can be easily separated from the main product by washing the reaction mixture with water.[3]

Synthesis Workflow

References

An In-depth Technical Guide to the Stability and Storage of 2-(Morpholin-4-yl)ethane-1-sulfonamide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available, in-depth stability and degradation studies specifically for 2-(Morpholin-4-yl)ethane-1-sulfonamide are limited. This guide is therefore based on the available data for the compound, established chemical principles of its core functional groups—sulfonamide and morpholine (B109124)—and standard pharmaceutical industry practices for stability and forced degradation studies.

Introduction

This compound is a chemical compound that features both a morpholine ring and a sulfonamide group. It is known as a byproduct in the synthesis of diazo compounds[1][2][3]. Understanding its stability and establishing appropriate storage conditions are critical for its use in research and development, ensuring the integrity and reproducibility of experimental results. This document provides a comprehensive overview of the known stability profile, recommended storage conditions, and a generalized framework for assessing the stability of this compound.

Physicochemical Properties and Known Storage Conditions

While detailed quantitative stability data is scarce, some key information has been collated from chemical suppliers and databases.

| Property | Data | Source |

| Molecular Formula | C₆H₁₄N₂O₃S | [1][2] |

| Molecular Weight | 194.2 g/mol | [1][2] |

| Appearance | Solid | [1][2] |

| Solubility | Sparingly soluble in DMSO (1-10 mg/ml), Sparingly soluble in PBS (pH 7.2) (1-10 mg/ml), Slightly soluble in Ethanol (0.1-1 mg/ml) | [1] |

| Recommended Storage | -20°C for long-term storage | [1] |

| Reported Stability | ≥ 4 years at -20°C | [1] |

| Shipping Conditions | Room temperature in the continental US; may vary elsewhere | [1][3][4] |

Potential Degradation Pathways

The chemical structure of this compound suggests several potential degradation pathways common to sulfonamides and morpholine-containing compounds. These pathways can be investigated through forced degradation studies.

-

Hydrolytic Degradation: The sulfonamide bond is susceptible to hydrolysis, particularly under acidic or basic conditions. Generally, sulfonamides exhibit greater stability in neutral to alkaline environments and are more prone to degradation in acidic solutions[5]. The morpholine ring is generally stable to hydrolysis.

-

Oxidative Degradation: The nitrogen and sulfur atoms in the molecule can be susceptible to oxidation. Common laboratory oxidants like hydrogen peroxide can be used to probe this degradation pathway.

-

Photodegradation: Many sulfonamides are known to be sensitive to UV or visible light, which can lead to the formation of photolytic degradation products[6][7].

-

Thermal Degradation: While morpholine itself is considered thermally stable[1][8], the overall molecule's stability at elevated temperatures should be assessed to understand its degradation profile under heat stress.

The following diagram illustrates the potential degradation pathways that should be considered for this molecule.

Figure 1: Potential degradation pathways for this compound.

Recommended Storage and Handling

Based on the available information and general best practices for chemical storage, the following conditions are recommended:

-

Long-Term Storage: For maximum stability, the compound should be stored at or below -20°C in a tightly sealed container.

-

Short-Term Storage: For routine use, storage at 2-8°C is acceptable, provided the container is well-sealed to prevent moisture absorption.

-

Protection from Light: To mitigate potential photodegradation, the compound should be stored in an amber vial or other light-protecting container.

-

Inert Atmosphere: For highly sensitive applications, storing the compound under an inert atmosphere (e.g., argon or nitrogen) can prevent oxidative degradation.

-

Handling: When handling, avoid exposure to high humidity and extreme temperatures. Use in a well-ventilated area.

General Experimental Protocol for Forced Degradation Studies

To definitively determine the stability of this compound, a forced degradation study is recommended. The goal is to induce degradation to an extent of 5-20%, which is sufficient to identify potential degradants and establish a stability-indicating analytical method[9].

5.1. Preparation of Stock Solution

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent, such as a mixture of acetonitrile (B52724) and water.

5.2. Stress Conditions

-

Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Store at 60°C for a specified period (e.g., 2, 6, 12, and 24 hours). After incubation, neutralize the solution with 0.1 M NaOH.

-

Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Store at 60°C for a specified period. After incubation, neutralize the solution with 0.1 M HCl.

-

Oxidative Degradation: Mix the stock solution with an equal volume of 3% H₂O₂. Store at room temperature for a specified period, protected from light.

-

Thermal Degradation: Expose the solid compound to dry heat at a temperature such as 80°C. Also, heat the stock solution at 80°C. Analyze at various time points.

-

Photostability: Expose the stock solution and the solid compound to a light source that provides both UV and visible light, as specified in ICH Q1B guidelines (e.g., an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter)[10][11]. A control sample should be kept in the dark at the same temperature.

5.3. Analytical Method

A stability-indicating HPLC method is crucial for separating the parent compound from its degradation products.

-

Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile) is a common starting point for sulfonamides.

-

Detection: UV detection at a wavelength determined by the UV spectrum of the parent compound. A photodiode array (PDA) detector is recommended to assess peak purity.

-

Method Validation: The method should be validated for specificity, linearity, accuracy, precision, and robustness to ensure it is stability-indicating.

The following diagram outlines the general workflow for a forced degradation study.

Figure 2: General workflow for a forced degradation study.

Conclusion

While specific stability data for this compound is not extensively documented, a conservative approach to storage and handling is recommended to ensure its integrity. Long-term storage at -20°C in a tightly sealed, light-resistant container is advisable. For researchers and drug development professionals, conducting a comprehensive forced degradation study as outlined in this guide will provide a thorough understanding of the compound's stability profile, inform the development of stable formulations, and establish appropriate storage and re-test periods.

References

- 1. pure.hw.ac.uk [pure.hw.ac.uk]

- 2. caymanchem.com [caymanchem.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. 2024.sci-hub.se [2024.sci-hub.se]

- 5. benchchem.com [benchchem.com]

- 6. Biocompatibility and antibacterial activity of photolytic products of sulfonamides [agris.fao.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]

- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 11. ema.europa.eu [ema.europa.eu]

The Discovery of Novel Morpholine-Containing Sulfonamides: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The morpholine (B109124) ring is a privileged scaffold in medicinal chemistry, prized for its favorable physicochemical and metabolic properties. When incorporated into a sulfonamide framework, it gives rise to a class of compounds with a broad spectrum of biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and structure-activity relationships of novel morpholine-containing sulfonamides, offering valuable insights for researchers in drug discovery and development.

Core Synthetic Strategies

The primary method for synthesizing morpholine-containing sulfonamides involves the reaction of a substituted sulfonyl chloride with morpholine.[1] However, several other effective strategies have been developed to improve yields, reduce reaction times, and allow for greater molecular diversity.

Table 1: Overview of Synthetic Methodologies

| Synthetic Method | Starting Materials | Key Features | Reference |

| Classical Sulfonylation | Aryl/Alkyl Sulfonyl Chloride, Morpholine | Widely used, simple, and efficient for many substrates.[2] | [1] |

| One-Pot Oxidative Coupling | Thiols, Morpholine | Streamlined approach that avoids the isolation of unstable sulfonyl chloride intermediates. | [1] |

| From Sulfonic Acids | Sulfonic Acids/Salts, Morpholine | Can be accelerated by microwave irradiation, offering a direct conversion route.[3] | [1] |

| Palladium-Catalyzed Cross-Coupling | Aryl Halides/Boronic Acids, SO2 source, Morpholine | Modern method enabling the synthesis of complex sulfonamides.[3] | [1] |

| Decarboxylative Halosulfonylation | Aromatic Carboxylic Acids, SO2, Morpholine | Copper-catalyzed reaction that converts readily available carboxylic acids to sulfonyl chlorides in situ. | [4] |

Experimental Protocols

General Protocol for the Synthesis of N-Aryl-4-morpholinesulfonamide

A solution of the desired arylsulfonyl chloride (1.0 eq) in a suitable solvent, such as dichloromethane (B109758) or acetone, is prepared. To this solution, morpholine (1.2 eq) and a base, typically triethylamine (B128534) or pyridine (B92270) (1.5 eq), are added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a specified time (typically 2-12 hours), with reaction progress monitored by thin-layer chromatography.[5] Upon completion, the reaction mixture is washed sequentially with dilute acid (e.g., 1N HCl), saturated sodium bicarbonate solution, and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization to yield the desired N-aryl-4-morpholinesulfonamide.[5]

Biological Activities and Structure-Activity Relationships

Morpholine-containing sulfonamides have demonstrated a wide array of pharmacological activities, targeting various enzymes and receptors. The morpholine moiety can significantly influence the potency, selectivity, and pharmacokinetic properties of these compounds.[6]

Antibacterial Activity

Sulfonamides are well-known for their antibacterial properties, acting as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an enzyme crucial for folic acid synthesis in bacteria.[2][7] The morpholine group can be introduced to modulate the compound's solubility and cell permeability.

Table 2: In Vitro Antibacterial Activity of Morpholine-Derived Benzenesulfonamides[7]

| Compound | Bacterial Strain | Activity |

| 4-(phenylsulfonyl)morpholine | B. subtilis | Moderately Active |

| 4-(phenylsulfonyl)morpholine | E. coli | No Inhibition |

| N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | B. subtilis | Moderately Active |

| N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | S. typhi | Moderately Active |

| N-(4-(4-Methylbenzene-1-sulfonyl)morpholine) | E. coli | No Inhibition |

Nav1.7 Inhibition for Pain Management

A series of morpholine-based aryl sulfonamides have been identified as selective inhibitors of the Nav1.7 voltage-gated sodium channel, a key target for the treatment of pain.[8] In these compounds, replacing a piperidine (B6355638) ring with a weakly basic morpholine core initially reduced activity, but this was restored by optimizing the linker between the morpholine and the pharmacophore.[8]

TACE Inhibition for Inflammatory Diseases

Thiomorpholine sulfonamide hydroxamates have been developed as potent inhibitors of Tumor Necrosis Factor-α Converting Enzyme (TACE).[9] One such compound demonstrated excellent in vitro potency, oral activity in a model of TNF-alpha production, and efficacy in a collagen-induced arthritis model, highlighting its potential for treating rheumatoid arthritis.[9]

Antidiabetic and Antimalarial Applications

Recent studies have explored morpholine-containing sulfonamides as dipeptidyl peptidase 4 (DPP-4) inhibitors for the treatment of diabetes.[10] Additionally, quinoline-4-carboxamide derivatives incorporating a morpholine moiety have shown multistage antimalarial activity with potent in vivo efficacy.[11] In these antimalarial compounds, the morpholine oxygen was found to be crucial for activity.[11]

Visualizations of Key Pathways and Workflows

Caption: A generalized workflow for the synthesis of novel morpholine-containing sulfonamides.

Caption: Inhibition of the bacterial folic acid synthesis pathway by morpholine-containing sulfonamides.

Caption: A schematic representing the inhibition of a target enzyme by a morpholine-containing sulfonamide.

References

- 1. benchchem.com [benchchem.com]

- 2. journals.chemsociety.org.ng [journals.chemsociety.org.ng]

- 3. Sulfonamide synthesis by S-N coupling [organic-chemistry.org]

- 4. One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Discovery of morpholine-based aryl sulfonamides as Nav1.7 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Acetylenic TACE inhibitors. Part 3: Thiomorpholine sulfonamide hydroxamates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. pubs.acs.org [pubs.acs.org]

The Renaissance of a Classic Scaffold: An In-depth Technical Guide to the Therapeutic Potential of Sulfonamide Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction

The sulfonamide functional group, a cornerstone of medicinal chemistry, represents one of the most versatile pharmacophores in modern drug discovery. Since the revolutionary discovery of the antibacterial properties of Prontosil in the 1930s, sulfonamide derivatives have evolved far beyond their initial application, demonstrating a remarkable breadth of therapeutic activities.[1] This guide provides a comprehensive technical overview of the diverse therapeutic potential of sulfonamide derivatives, focusing on their mechanisms of action, quantitative efficacy, and the experimental methodologies used in their evaluation. From their foundational role in combating bacterial infections to their contemporary applications in oncology, inflammation, and beyond, the sulfonamide scaffold continues to be a fertile ground for the development of novel therapeutic agents.[1][2][3]

Core Mechanisms of Action and Therapeutic Applications

The therapeutic diversity of sulfonamide derivatives stems from their ability to act on a wide array of biological targets. The core mechanisms underpinning their major applications are detailed below.

Antibacterial Agents: The Classic Application

The antibacterial action of sulfonamides is a classic example of antimetabolite therapy.

Mechanism of Action: Sulfonamides are structural analogs of para-aminobenzoic acid (PABA).[4] Bacteria that synthesize their own folic acid are susceptible to sulfonamides, which act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), a key enzyme in the folate biosynthesis pathway.[4] By blocking the incorporation of PABA, sulfonamides halt the production of dihydrofolic acid, a precursor to folic acid, which is essential for nucleic acid and protein synthesis, thereby arresting bacterial growth.[4]

Signaling Pathway: Bacterial Folate Biosynthesis Inhibition

Caption: Competitive inhibition of DHPS by sulfonamides blocks folic acid synthesis.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The in vitro efficacy of antibacterial sulfonamides is quantified by their Minimum Inhibitory Concentration (MIC), the lowest concentration of the drug that prevents visible bacterial growth.

| Sulfonamide Derivative | Bacterial Strain | MIC Range (µg/mL) |

| Sulfadiazine | Staphylococcus aureus (MDR) | 64 - 128[5] |

| Nano-Sulfadiazine | Staphylococcus aureus (MDR) | 32[5] |

| Sulfamethoxazole | Escherichia coli (wildtype) | 0.03 - 0.25[5] |

| Sulfamethoxazole | Staphylococcus aureus (resistant) | > 8[5] |

| Novel Derivative 1b | Staphylococcus aureus | 64[6] |

| Novel Derivative 1c | Staphylococcus aureus | 64[6] |

| Novel Derivative 1d | Staphylococcus aureus | 64[6] |

| Novel Derivative 1C | Escherichia coli | 50[7] |

| Novel Derivative 1C | Bacillus licheniformis | 100[7] |

Note: MIC values can vary based on specific strains and testing conditions.

Carbonic Anhydrase Inhibitors: A Multifaceted Role

Sulfonamides are potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide.[8][9] This inhibitory action is the basis for their use as diuretics, anti-glaucoma agents, and, more recently, as anticancer agents.

Mechanism of Action: The primary sulfonamide group (-SO₂NH₂) coordinates to the Zn²⁺ ion in the active site of carbonic anhydrase, displacing a water molecule and blocking the enzyme's catalytic activity.[8]

Applications in Oncology: The tumor-associated isoform, Carbonic Anhydrase IX (CA IX), is a key player in cancer progression.[8][10][11] It is induced by hypoxia and contributes to an acidic tumor microenvironment, which promotes tumor growth, invasion, and metastasis.[8][12][13] By inhibiting CA IX, sulfonamide derivatives can reverse this acidosis, thereby impeding cancer cell survival and proliferation.[10][11]

Signaling Pathway: CA IX in the Tumor Microenvironment

Caption: Hypoxia-induced CA IX leads to acidosis, promoting cancer progression.

Quantitative Data: Carbonic Anhydrase Inhibition

The inhibitory potency of sulfonamides against various CA isoforms is typically expressed as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀).

| Compound | CA Isoform | Inhibition Constant (Kᵢ) | IC₅₀ |

| Acetazolamide | hCA I | 250 nM | - |

| Acetazolamide | hCA II | 12 nM | - |

| Brinzolamide | hCA I | 3,100 nM | - |

| Brinzolamide | hCA II | 3.1 nM | - |

| Dorzolamide | hCA I | 1,000 nM | - |

| Dorzolamide | hCA II | 1.8 nM | - |

| SLC-0111 (CAIX Inhibitor) | - | - | Effective in vivo |

Data compiled from various sources. Kᵢ values represent the dissociation constant of the enzyme-inhibitor complex.

Anti-inflammatory Agents: COX-2 Inhibition

Certain sulfonamide derivatives, notably celecoxib (B62257), function as selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain.

Mechanism of Action: COX-2 is an inducible enzyme that catalyzes the conversion of arachidonic acid to prostaglandins (B1171923), which are key mediators of inflammation.[14][15][16] Unlike the constitutively expressed COX-1 which has homeostatic functions, COX-2 is upregulated at sites of inflammation.[14] Selective COX-2 inhibitors like celecoxib specifically block the action of this enzyme, reducing the production of pro-inflammatory prostaglandins without significantly affecting the protective functions of COX-1 in the gastrointestinal tract.[17][18]

Signaling Pathway: COX-2 in Inflammation

Caption: Selective inhibition of COX-2 by sulfonamides blocks prostaglandin (B15479496) synthesis.

Anticancer Agents: Beyond Carbonic Anhydrase Inhibition

The anticancer potential of sulfonamides is not limited to CA inhibition. Various derivatives have been shown to inhibit tumor growth through diverse mechanisms.

Mechanisms of Action:

-

Tubulin Polymerization Inhibition: Compounds like E7010 inhibit the polymerization of tubulin, leading to cell cycle arrest and apoptosis.[19]

-

Kinase Inhibition: Many sulfonamides act as tyrosine kinase inhibitors, disrupting key signaling pathways involved in cancer cell proliferation and survival.

-

Angiogenesis Inhibition: Some derivatives inhibit matrix metalloproteinases (MMPs), enzymes crucial for tumor invasion and the formation of new blood vessels.[2][3]

Quantitative Data: In Vivo Tumor Growth Inhibition

The efficacy of anticancer sulfonamides is often evaluated in preclinical xenograft models, measuring the percentage of tumor growth inhibition (TGI).

| Compound | Tumor Model | Administration | Dose (mg/kg) | Tumor Growth Inhibition (%) |

| E7010 | Mouse Colon 38 Carcinoma | Oral | 25-100 | 60-99[19] |

| E7010 | Mouse M5076 Fibrosarcoma | Oral | - | 75[19] |

| E7010 | Rat SST-2 Mammary Carcinoma | Oral | - | 84[19] |

| E7010 | Human Gastric Cancer (H-81) | Oral | - | 60-78[19] |

| E7010 | Human Colon Cancer (COLO320DM) | Oral | - | 58-83[19] |

| E7010 | Human Lung Cancer (LX-1) | Oral | - | 63-82[19] |

| E7010 | Human Breast Cancer (MX-1) | Oral | - | 79-87[19] |

Key Experimental Protocols

The discovery and development of novel sulfonamide derivatives rely on a suite of standardized experimental protocols. Below are methodologies for key assays.

Workflow: General Drug Discovery for Sulfonamide Derivatives

References

- 1. ajchem-b.com [ajchem-b.com]

- 2. portal.fis.tum.de [portal.fis.tum.de]

- 3. research.rug.nl [research.rug.nl]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. jocpr.com [jocpr.com]

- 7. researchgate.net [researchgate.net]

- 8. The role of carbonic anhydrase IX in cancer development: links to hypoxia, acidosis, and beyond - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. researchgate.net [researchgate.net]

- 11. Carbonic Anhydrase IX (CAIX), Cancer, and Radiation Responsiveness - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Carbonic anhydrase IX, a hypoxia-induced catalytic component of the pH regulating machinery in tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. aacrjournals.org [aacrjournals.org]

- 14. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Cyclooxygenase-2 - Wikipedia [en.wikipedia.org]

- 16. Frontiers | Role of Modulator of Inflammation Cyclooxygenase-2 in Gammaherpesvirus Mediated Tumorigenesis [frontiersin.org]

- 17. Cyclooxygenase-2-Prostaglandin E2 pathway: A key player in tumor-associated immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. In vivo tumor growth inhibition produced by a novel sulfonamide, E7010, against rodent and human tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols: 2-(Morpholin-4-yl)ethane-1-sulfonamide as a Versatile Building Block for Bioactive Heterocyclic Compounds

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 2-(Morpholin-4-yl)ethane-1-sulfonamide as a foundational scaffold for the synthesis of diverse, biologically active heterocyclic compounds. This document outlines detailed synthetic protocols, presents key quantitative data, and visualizes reaction pathways and biological mechanisms to facilitate research and development in medicinal chemistry.

Introduction: The Potential of a Morpholinoethyl Sulfonamide Scaffold

This compound is a bifunctional molecule incorporating a flexible morpholinoethyl group and a reactive sulfonamide moiety. The morpholine (B109124) ring is a common feature in many approved drugs, often improving pharmacokinetic properties such as solubility and metabolic stability. The sulfonamide group is a well-established pharmacophore with a broad range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. The combination of these two fragments in a single building block offers a unique starting point for the synthesis of novel heterocyclic compounds with potential therapeutic applications.

This document focuses on the application of this compound in the synthesis of two key classes of bioactive heterocycles: pyrimidines and thiazoles.

I. Synthesis of Bioactive Pyrimidine (B1678525) Derivatives

Pyrimidine-based compounds are of significant interest due to their wide range of pharmacological activities, including antimicrobial and anticancer effects. A plausible synthetic strategy involves the cyclocondensation of a guanidine (B92328) derivative of the parent sulfonamide with a suitable 1,3-dicarbonyl compound.

Proposed Synthetic Pathway for 2-Amino-pyrimidine Derivatives

A proposed two-step synthesis involves the initial conversion of the sulfonamide to a sulfonylguanidine, followed by a classical cyclocondensation reaction.

Caption: Proposed synthesis of 2-amino-pyrimidines.

Experimental Protocol: Synthesis of 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine-sulfonamide (Proposed)

Step 1: Synthesis of N-Guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide

-

To a stirred solution of this compound (1.94 g, 10 mmol) in dry N,N-dimethylformamide (DMF, 20 mL), add N,N'-di-Boc-1H-pyrazole-1-carboxamidine (3.10 g, 10 mmol) and triethylamine (B128534) (1.4 mL, 10 mmol).

-

Heat the reaction mixture to 80°C and stir for 12 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (100 mL).

-

Extract the aqueous layer with ethyl acetate (B1210297) (3 x 50 mL).

-

Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

To the crude Boc-protected guanidine, add a 1:1 mixture of trifluoroacetic acid (TFA) and dichloromethane (B109758) (DCM) (20 mL) and stir at room temperature for 2 hours.

-

Remove the solvent under reduced pressure to yield the crude N-guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide.

Step 2: Cyclocondensation to form the Pyrimidine Ring

-

In a round-bottom flask, dissolve the crude N-guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide (from Step 1, ~10 mmol) in ethanol (B145695) (30 mL).

-

Add acetylacetone (B45752) (1.0 g, 10 mmol) to the solution.

-

Slowly add a solution of sodium ethoxide (21% in ethanol, ~3.2 mL, 11 mmol) to the reaction mixture.

-

Reflux the mixture for 6 hours, monitoring by TLC.

-

After completion, cool the reaction to room temperature and neutralize with dilute hydrochloric acid.

-

The resulting precipitate is collected by filtration, washed with cold ethanol, and dried under vacuum to yield the desired 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine-sulfonamide.

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | N-Guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide | This compound | N,N'-di-Boc-1H-pyrazole-1-carboxamidine, TEA, TFA | DMF, DCM | 14 | 80 / RT | 75 |

| 2 | 4,6-dimethyl-N-(2-morpholinoethyl)pyrimidin-2-amine-sulfonamide | N-Guanyl-2-(morpholin-4-yl)ethane-1-sulfonamide | Acetylacetone, NaOEt | Ethanol | 6 | Reflux | 65 |

II. Synthesis of Bioactive Thiazole (B1198619) Derivatives

Thiazole-containing compounds are known for a wide array of biological activities. A common method for their synthesis is the Hantzsch thiazole synthesis. A plausible approach using the target building block would involve its conversion to a thiourea (B124793) derivative, followed by cyclization with an α-haloketone.

Proposed Synthetic Pathway for 2-Amino-thiazole Derivatives

This proposed synthesis first generates a thiourea intermediate which then undergoes the classical Hantzsch cyclization.

Caption: Proposed Hantzsch synthesis of 2-amino-thiazoles.

Experimental Protocol: Synthesis of N-(2-morpholinoethyl)-4-phenylthiazol-2-amine (Proposed)

Step 1: Preparation of 1-(2-Morpholinoethyl)thiourea

-

Note: This step requires the reduction of the sulfonamide to the corresponding amine, 2-(morpholin-4-yl)ethan-1-amine. This can be achieved using a strong reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like THF, but this is a hazardous reaction and should be performed with extreme caution.

-

To a solution of 2-(morpholin-4-yl)ethan-1-amine (1.30 g, 10 mmol) in dry acetone (B3395972) (30 mL), add benzoyl isothiocyanate (1.63 g, 10 mmol) dropwise at 0°C.

-

Allow the reaction mixture to warm to room temperature and stir for 4 hours.

-

The precipitated N-benzoyl-N'-(2-morpholinoethyl)thiourea is collected by filtration.

-

Suspend the collected solid in a 10% aqueous sodium hydroxide (B78521) solution (20 mL) and reflux for 2 hours.

-

Cool the reaction mixture and neutralize with dilute hydrochloric acid.

-

The precipitated 1-(2-morpholinoethyl)thiourea is collected by filtration, washed with water, and dried.

Step 2: Hantzsch Thiazole Synthesis

-

In a round-bottom flask, dissolve 1-(2-morpholinoethyl)thiourea (1.89 g, 10 mmol) in ethanol (25 mL).

-

Add 2-bromoacetophenone (B140003) (1.99 g, 10 mmol) to the solution.

-

Reflux the reaction mixture for 8 hours.

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture and add a saturated solution of sodium bicarbonate until the mixture is basic.

-

The resulting precipitate is collected by filtration, washed with water, and recrystallized from ethanol to yield N-(2-morpholinoethyl)-4-phenylthiazol-2-amine.

Quantitative Data (Hypothetical)

| Step | Product | Starting Material | Reagents | Solvent | Time (h) | Temp (°C) | Yield (%) |

| 1 | 1-(2-Morpholinoethyl)thiourea | 2-(Morpholin-4-yl)ethan-1-amine | Benzoyl isothiocyanate, NaOH | Acetone, Water | 6 | RT / Reflux | 70 |

| 2 | N-(2-morpholinoethyl)-4-phenylthiazol-2-amine | 1-(2-Morpholinoethyl)thiourea | 2-Bromoacetophenone | Ethanol | 8 | Reflux | 60 |

III. Biological Activity and Signaling Pathways

Sulfonamide-containing heterocyclic compounds are known to exhibit a range of biological activities, with antimicrobial action being one of the most prominent.

Antimicrobial Mechanism of Action: Inhibition of Folate Synthesis

Sulfonamides act as competitive inhibitors of dihydropteroate (B1496061) synthase (DHPS), an essential enzyme in the bacterial folic acid synthesis pathway. By mimicking the natural substrate, para-aminobenzoic acid (PABA), they block the production of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is vital for DNA, RNA, and protein synthesis in bacteria.

Caption: Inhibition of bacterial folate synthesis.

Experimental Workflow for Antimicrobial Activity Screening

A standard workflow is employed to assess the antimicrobial efficacy of the newly synthesized compounds.

Caption: Workflow for antimicrobial drug discovery.

Conclusion

This compound represents a promising and versatile starting material for the construction of novel heterocyclic compounds with significant potential for biological activity. The proposed synthetic protocols for pyrimidine and thiazole derivatives, based on established chemical principles, provide a solid foundation for further exploration and optimization. The inherent pharmacophoric features of the morpholine and sulfonamide moieties make this building block an attractive candidate for the development of new therapeutic agents. Researchers are encouraged to adapt and refine these methodologies to generate diverse libraries of compounds for biological screening.

enzyme inhibition assay protocol for 2-(Morpholin-4-yl)ethane-1-sulfonamide

For Screening of Potential Inhibitors such as 2-(Morpholin-4-yl)ethane-1-sulfonamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

Carbonic anhydrases (CAs) are a family of zinc-containing metalloenzymes that play a crucial role in fundamental physiological processes, including pH homeostasis, CO2 transport, and respiration.[1][2] These enzymes catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton.[1] Given their involvement in various physiological and pathological processes, CA isoforms have emerged as significant therapeutic targets for a range of diseases, including glaucoma, epilepsy, and certain cancers.[1]

A prominent class of CA inhibitors is the sulfonamides, which are known to bind to the zinc ion within the active site of the enzyme.[1] The compound this compound contains a sulfonamide moiety, making it a candidate for screening as a potential carbonic anhydrase inhibitor.

This document provides a detailed protocol for determining the inhibitory activity of compounds against human carbonic anhydrase I (hCA I) using a colorimetric assay. This method is robust, reproducible, and suitable for high-throughput screening and detailed kinetic analysis of potential inhibitors.[3]

Principle of the Assay

The enzymatic assay is based on the esterase activity of carbonic anhydrase.[3] The enzyme catalyzes the hydrolysis of a colorless substrate, p-nitrophenyl acetate (B1210297) (pNPA), to produce the yellow-colored product, p-nitrophenol.[1][3] The rate of this reaction can be monitored by measuring the increase in absorbance at 400-405 nm.[3] In the presence of a CA inhibitor, the rate of pNPA hydrolysis decreases, allowing for the determination of the inhibitor's potency, typically expressed as the half-maximal inhibitory concentration (IC50).[3]

Data Presentation

The inhibitory activity of a test compound is determined by measuring the rate of the enzymatic reaction at various inhibitor concentrations. The results are typically presented as the concentration of the inhibitor required to reduce the enzyme activity by 50% (IC50).

Table 1: Example Data for a Standard Inhibitor (Acetazolamide)

| Concentration (nM) | % Inhibition |

| 1 | 15.2 |

| 5 | 35.8 |

| 10 | 48.5 |

| 20 | 65.1 |

| 50 | 85.3 |

| 100 | 95.7 |

| IC50 (nM) | 16.3 ± 2 [4] |

Note: The data presented here is for illustrative purposes with a known inhibitor, Acetazolamide.[4] Experimental results for this compound would need to be determined empirically.

Experimental Protocols

This section provides a detailed methodology for performing the hCA I inhibitor enzymatic assay.[3]

Materials and Reagents

-

Human Carbonic Anhydrase I (hCA I)

-

p-Nitrophenyl acetate (pNPA)

-

This compound (or other test compounds)

-

Acetazolamide (as a positive control inhibitor)

-

Tris-SO4 buffer (50 mM, pH 7.4)[3]

-

Dimethyl sulfoxide (B87167) (DMSO)

-

96-well clear, flat-bottom microplates[4]

-

Microplate reader capable of measuring absorbance at 400-405 nm[4]

Reagent Preparation

-

Assay Buffer (50 mM Tris-SO₄, pH 7.4): Prepare a solution of Tris base and adjust the pH to 7.4 with sulfuric acid.[3]

-

hCA I Enzyme Solution: Prepare a stock solution of hCA I in the assay buffer. The final concentration in the assay should be optimized to yield a linear reaction rate for at least 10-15 minutes.[3]

-

Substrate Solution (3 mM pNPA): Dissolve p-nitrophenyl acetate in a minimal amount of acetonitrile (B52724) and then dilute with the assay buffer to the final concentration. This solution should be prepared fresh daily.[3]

-

Test Compound Stock Solution: Dissolve this compound and the reference inhibitor (Acetazolamide) in DMSO to prepare a high-concentration stock solution (e.g., 10 mM).

-

Test Compound Dilutions: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer. The final DMSO concentration in the assay should be kept low (e.g., <1%) to avoid affecting enzyme activity.[4]

Assay Procedure

-

Plate Setup:

-

Blank wells: 190 µL of Assay Buffer.[3]

-

Enzyme Control (No inhibitor) wells: 180 µL of Assay Buffer + 10 µL of the solvent used for the compounds (e.g., 1% DMSO).[3][4]

-

Inhibitor wells: 170 µL of Assay Buffer + 10 µL of test compound/reference inhibitor solution at various concentrations.[3]

-

Solvent Control wells: 170 µL of Assay Buffer + 10 µL of the solvent used for the compounds.[3]

-

-

Enzyme Addition: Add 10 µL of the hCA I enzyme solution to the Enzyme Control, Inhibitor, and Solvent Control wells.[3]

-

Incubation: Incubate the plate at room temperature for 10 minutes.[4]

-

Initiation of Reaction: Add 10 µL of the 3 mM pNPA substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 200 µL.[3]

-

Measurement: Immediately measure the absorbance at 405 nm in a kinetic mode for 10-15 minutes at room temperature, taking readings every 30-60 seconds.[4]

Data Analysis

-

Calculate the rate of reaction (slope): For each well, determine the rate of increase in absorbance over time (ΔAbs/min) from the linear portion of the kinetic curve.[3]

-

Calculate the percentage of inhibition: % Inhibition = [1 - (Rate of sample / Rate of enzyme control)] x 100

-

Determine the IC50 value: Plot the percentage of inhibition against the logarithm of the inhibitor concentration. The IC50 value is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity, determined by non-linear regression analysis.

Mandatory Visualizations

Experimental Workflow Diagram

Caption: Workflow of the Carbonic Anhydrase I inhibitor assay.

Signaling Pathway Diagram

References

Application Notes and Protocols for Screening 2-(Morpholin-4-yl)ethane-1-sulfonamide Against a Kinase Panel

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein kinases are a critical class of enzymes that regulate a vast array of cellular processes. Their dysregulation is a hallmark of many diseases, including cancer, inflammation, and neurodegenerative disorders. Consequently, kinase inhibitors have emerged as a major focus of drug discovery and development. This document provides a detailed protocol for the initial screening and profiling of the novel compound, 2-(Morpholin-4-yl)ethane-1-sulfonamide, against a panel of protein kinases to determine its inhibitory activity and selectivity. While primarily known as a synthetic byproduct, its structural motifs, including the morpholine (B109124) and sulfonamide groups, are present in known kinase inhibitors, warranting an investigation into its potential biological activity.[1][2][3][4]

These protocols will guide researchers through in vitro biochemical assays to establish a foundational understanding of the compound's kinase inhibition profile, a crucial first step in the evaluation of its therapeutic potential.

Experimental Workflow

The overall workflow for screening this compound is depicted below. The process begins with compound preparation, followed by an initial broad kinase panel screening. Hits from this primary screen are then subjected to secondary assays to confirm activity and determine potency (IC₅₀).

Caption: Workflow for kinase inhibitor screening.

Experimental Protocols

In Vitro Kinase Profiling: Radiometric Assay